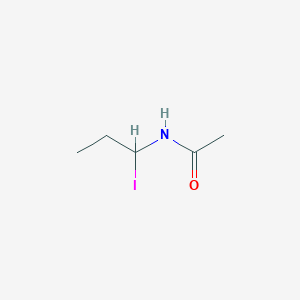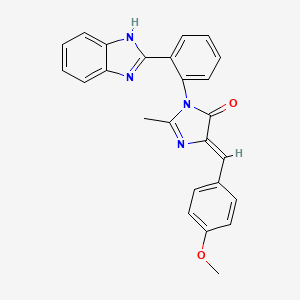
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxybenzylidene group, and a methyl-imidazol-5-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a phenyl halide in the presence of a base to form the 2-phenylbenzimidazole intermediate.
Formation of Imidazol-5-one Core: The intermediate is further reacted with an appropriate aldehyde or ketone to form the imidazol-5-one core.
Introduction of Methoxybenzylidene Group: Finally, the methoxybenzylidene group is introduced through a condensation reaction with 4-methoxybenzaldehyde.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques.
化学反応の分析
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and methoxybenzylidene moieties, using reagents such as halogens or nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.
類似化合物との比較
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one can be compared with other similar compounds, such as:
2-(1H-Benzo[d]imidazol-2-yl)benzenesulfonic acid: This compound shares the benzimidazole moiety but differs in its sulfonic acid group, which imparts different chemical and biological properties.
(1H-Benzoimidazol-2-yl)-phenyl-amine: This compound also contains the benzimidazole moiety but lacks the methoxybenzylidene and imidazol-5-one groups, resulting in distinct reactivity and applications.
The uniqueness of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
特性
CAS番号 |
90660-80-3 |
|---|---|
分子式 |
C25H20N4O2 |
分子量 |
408.5 g/mol |
IUPAC名 |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one |
InChI |
InChI=1S/C25H20N4O2/c1-16-26-22(15-17-11-13-18(31-2)14-12-17)25(30)29(16)23-10-6-3-7-19(23)24-27-20-8-4-5-9-21(20)28-24/h3-15H,1-2H3,(H,27,28)/b22-15- |
InChIキー |
YNUOSCGUSBGCFZ-JCMHNJIXSA-N |
異性体SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
正規SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


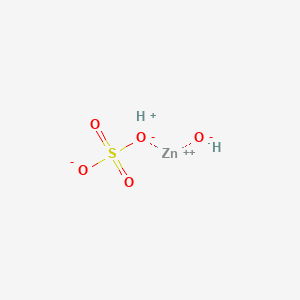
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
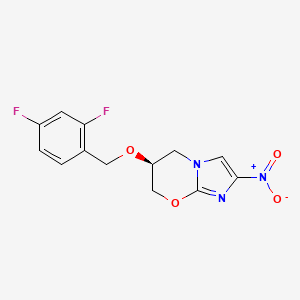
![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
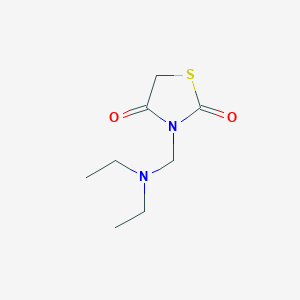
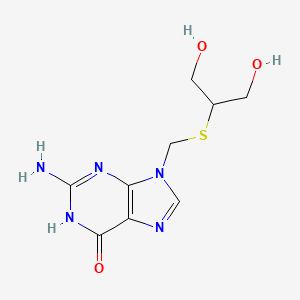
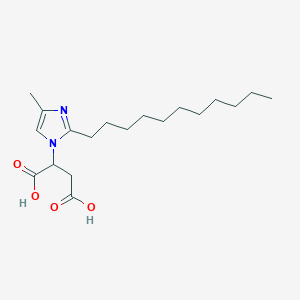
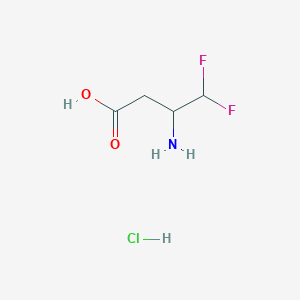
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
